BENGHE Foundational & Exploratory

Check Availability & Pricing

N-(1H-indol-3-yImethyl)cyclohexanamine: A
Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

N-(1H-indol-3-
Compound Name: _
ylmethyl)cyclohexanamine

cat. No.: B1220182

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of N-
(1H-indol-3-ylmethyl)cyclohexanamine, supplemented with illustrative experimental
protocols and potential biological activities based on related indole derivatives. Due to the
limited publicly available experimental data for this specific compound, this document serves as
a foundational resource, leveraging information on analogous structures to provide context for
research and development.

PubChem Data for N-(1H-indol-3-
ylmethyl)cyclohexanamine (PubChem CID: 96438)

N-(1H-indol-3-ylmethyl)cyclohexanamine is classified as a member of the indole family of
compounds.[1] The following tables summarize the key computed chemical and physical
properties available in its PubChem entry.[1]

Chemical Identifiers
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Identifier Value

IUPAC Name N-(1H-indol-3-yImethyl)cyclohexanamine[1]
PubChem CID 96438

CAS Number 53924-03-1[1]

Molecular Formula

CisH20N2[1]

SMILES C1CCC(CC1)NCC2=CNC3=CC=CC=C32[1]
INChI=1S/C15H20N2/c1-2-6-13(7-3-1)16-10-12-

InChl 11-17-15-9-5-4-8-14(12)15/h4-5,8-9,11,13,16-
17H,1-3,6-7,10H2[1]

InChiKey MAMUGDCJILAKCPT-UHFFFAOYSA-N[1]

Computed Physicochemical Properties
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Property Value
Molecular Weight 228.33 g/mol [1]
XLogP3 3.1[1]

Hydrogen Bond Donor Count 2[1]

Hydrogen Bond Acceptor Count 11]

Rotatable Bond Count 3[1]

Exact Mass

228.162648646 Dal[1]

Monoisotopic Mass

228.162648646 Da[1]

Topological Polar Surface Area 27.8 A2[1]
Heavy Atom Count 17[1]
Formal Charge 0[1]
Complexity 243
Isotope Atom Count 0

Defined Atom Stereocenter Count 0
Undefined Atom Stereocenter Count 1

Defined Bond Stereocenter Count 0
Undefined Bond Stereocenter Count 0
Covalently-Bonded Unit Count 1

lllustrative Experimental Protocols

While specific experimental protocols for the synthesis and biological evaluation of N-(1H-

indol-3-yImethyl)cyclohexanamine are not readily available in the public domain, the

following sections detail methodologies for the synthesis and analysis of closely related indole

derivatives. These protocols can serve as a starting point for the development of specific

methods for the target compound.
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General Synthesis of N-substituted Indole-3-
methylamines

A common method for the synthesis of N-substituted indole-3-methylamines involves the
reductive amination of indole-3-carboxaldehyde. The following is a generalized protocol based
on procedures for analogous compounds.

Materials:

¢ Indole-3-carboxaldehyde

e Cyclohexanamine

e Sodium borohydride (NaBHa) or other suitable reducing agent
» Methanol or ethanol as solvent

o Acetic acid (catalyst)

o Dichloromethane or ethyl acetate for extraction
o Saturated sodium bicarbonate solution

e Brine

¢ Anhydrous sodium sulfate or magnesium sulfate
Procedure:

e Imine Formation: Dissolve indole-3-carboxaldehyde (1 equivalent) in ethanol. Add
cyclohexanamine (1-1.2 equivalents) and a catalytic amount of acetic acid. Stir the mixture at
room temperature or under gentle reflux for 2-6 hours. Monitor the reaction by thin-layer
chromatography (TLC) until the starting aldehyde is consumed.

¢ Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5-2
equivalents) portion-wise, ensuring the temperature remains below 10 °C. After the addition
is complete, allow the reaction to warm to room temperature and stir for an additional 2-4
hours.
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« Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent
under reduced pressure. Partition the residue between water and an organic solvent such as
ethyl acetate.

o Extraction and Purification: Separate the organic layer and wash it sequentially with
saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous
sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column
chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl
acetate in hexanes) to yield the pure N-(1H-indol-3-ylmethyl)cyclohexanamine.

General Synthesis Workflow

Indole-3-carboxaldehyde Cyclohexanamine

Imine Formation

Intermediate Imine

Reduction

Work-up & Purification

N-(1H-indol-3-ylmethyl)cyclohexanamine
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General Synthetic Workflow

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1220182?utm_src=pdf-body
https://www.benchchem.com/product/b1220182?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

High-Performance Liquid Chromatography (HPLC)
Analysis

A general reverse-phase HPLC method can be employed for the analysis of N-(1H-indol-3-
ylmethyl)cyclohexanamine.

Instrumentation and Conditions:

HPLC System: A standard HPLC system with a UV detector.
e Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm particle size).

» Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for MS
compatibility) or phosphoric acid.

e Flow Rate: 1.0 mL/min.

e Detection: UV at 220 nm and 280 nm.
e Injection Volume: 10 pL.

Procedure:

e Prepare a stock solution of the compound in methanol or acetonitrile.

Prepare a series of dilutions for calibration.

Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

Inject the standards and the sample.

Analyze the resulting chromatograms for retention time and peak area to determine the
purity and/or concentration of the analyte.

Potential Biological Activity and Signaling Pathways
(lllustrative)
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While no specific biological activity has been reported for N-(1H-indol-3-
ylmethyl)cyclohexanamine, many indole derivatives are known to possess potent biological
activities, including anticancer, anti-inflammatory, and antimicrobial effects. For instance,
certain N-substituted indole-3-yl derivatives have been identified as inhibitors of tubulin
polymerization, a critical process in cell division, making them of interest in cancer research.

The diagram below illustrates a hypothetical signaling pathway for an indole derivative that acts
as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis. This is provided
as an example of a potential mechanism of action for this class of compounds.
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Hypothetical Signaling Pathway of an Indole-based Tubulin Inhibitor
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Hypothetical Pathway for an Indole Derivative

Disclaimer: The experimental protocols and the signaling pathway described above are
illustrative and based on related compounds. Specific experimental validation is required to
determine the actual synthesis methods, biological activities, and mechanisms of action for N-
(1H-indol-3-ylmethyl)cyclohexanamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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